

chemical properties of 25-Desacetyl Rifampicin-d3 internal standard

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Compound of Interest

Compound Name: *25-Desacetyl Rifampicin-d3*

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Technical Guide: 25-Desacetyl Rifampicin-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Desacetyl Rifampicin-d3 is a stable isotope-labeled derivative of 25-Desacetyl Rifampicin, the primary active metabolite of the potent antibiotic, Rifampicin.^{[1][2]} Its application as an internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), is crucial for the accurate quantification of Rifampicin and its metabolites in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of **25-Desacetyl Rifampicin-d3**, along with detailed experimental protocols for its use.

Chemical and Physical Properties

25-Desacetyl Rifampicin-d3 is a reddish-orange solid.^[3] The introduction of three deuterium atoms provides a distinct mass shift, enabling its differentiation from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical behavior.

General Properties

Property	Value	Reference
Molecular Formula	C ₄₁ H ₅₃ D ₃ N ₄ O ₁₁	[3]
Molecular Weight	783.92 g/mol	[3]
Appearance	Reddish-orange solid	[3]
Storage Temperature	-20°C	[3]
Stability	Light sensitive	

Solubility

While specific quantitative solubility data for the deuterated form is not readily available, the solubility of the unlabeled 25-Desacetyl Rifampicin and the parent compound, Rifampicin, provides a strong indication of suitable solvents. 25-Desacetyl Rifampicin is known to be soluble in chloroform and methanol. The parent compound, Rifampicin, is soluble in methanol, chloroform, and ethyl acetate.[4]

Solvent	Solubility of Unlabeled Analogue
Chloroform	Soluble
Methanol	Soluble
Dimethyl sulfoxide (DMSO)	Slightly soluble
Water	Slightly soluble

Experimental Protocols: Quantification of Rifampicin and its Metabolites using LC-MS/MS

The following protocol is a representative example of how **25-Desacetyl Rifampicin-d3** can be utilized as an internal standard for the quantification of Rifampicin and its primary metabolite, 25-Desacetyl Rifampicin, in human plasma.

Sample Preparation: Protein Precipitation

- To 100 μ L of human plasma sample, add 300 μ L of acetonitrile containing the internal standard, **25-Desacetyl Rifampicin-d3**, at a known concentration.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 10,000 \times g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject a portion into the LC-MS/MS system.

Liquid Chromatography Conditions

Parameter	Condition
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Rifampicin	823.4 -> 791.4
25-Desacetyl Rifampicin	781.4 -> 151.1
25-Desacetyl Rifampicin-d3 (IS)	784.4 -> 151.1
Collision Energy	Optimized for each transition
Source Temperature	500°C

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow utilizing **25-Desacetyl Rifampicin-d3** as an internal standard.



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Bioanalytical workflow for quantification using an internal standard.

Conclusion

25-Desacetyl Rifampicin-d3 serves as an indispensable tool for the accurate and precise quantification of Rifampicin and its metabolites in biological samples. Its chemical properties, closely mimicking the unlabeled analyte while providing a distinct mass signature, make it an ideal internal standard for LC-MS-based bioanalysis. The detailed experimental protocol

provided herein offers a robust starting point for researchers and scientists in the field of drug metabolism and pharmacokinetics.

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